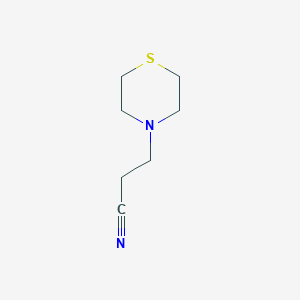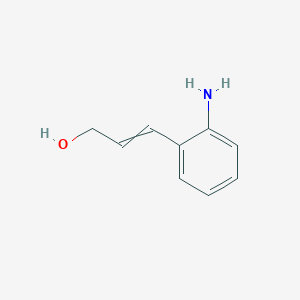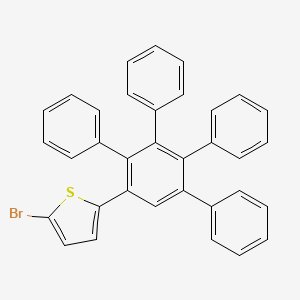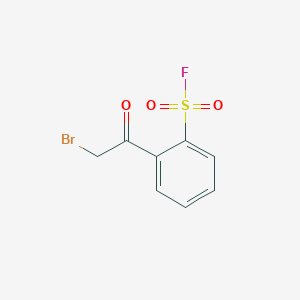
2-(2-bromoacetyl)-Benzenesulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-bromoacetyl)-Benzenesulfonyl fluoride is an organic compound that belongs to the class of sulfonyl fluorides It is characterized by the presence of a bromoacetyl group attached to a benzenesulfonyl fluoride moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromoacetyl)-Benzenesulfonyl fluoride typically involves the reaction of benzenesulfonyl fluoride with bromoacetyl bromide. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme can be represented as follows:
[ \text{Benzenesulfonyl fluoride} + \text{Bromoacetyl bromide} \rightarrow \text{this compound} ]
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The reaction temperature is maintained at a moderate level to ensure the complete conversion of reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and minimize the formation of by-products. The product is then purified using techniques such as distillation or recrystallization to achieve the desired level of purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-bromoacetyl)-Benzenesulfonyl fluoride can undergo various types of chemical reactions, including:
Substitution Reactions: The bromoacetyl group can be substituted with other nucleophiles, leading to the formation of new compounds.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and forming different products.
Addition Reactions: The compound can undergo addition reactions with various reagents, leading to the formation of new chemical bonds.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in the presence of a suitable solvent, such as dichloromethane or acetonitrile, and under controlled temperature and pressure conditions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and reaction conditions used. For example, substitution reactions with amines can lead to the formation of sulfonamide derivatives, while reactions with alcohols can produce sulfonate esters.
Aplicaciones Científicas De Investigación
2-(2-bromoacetyl)-Benzenesulfonyl fluoride has a wide range of applications in scientific research, including:
Organic Synthesis: The compound is used as a building block in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: It is used in the development of new drugs and therapeutic agents, particularly those targeting specific enzymes or receptors.
Biological Research: The compound is used in studies involving enzyme inhibition and protein modification, providing insights into biochemical pathways and mechanisms.
Industrial Applications: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-(2-bromoacetyl)-Benzenesulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromoacetyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or the modification of protein function, affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Bromoacetyl bromide: A related compound with similar reactivity, used in organic synthesis.
Benzenesulfonyl chloride: Another sulfonyl compound with different reactivity and applications.
2-bromoacetyl chloride: A compound with similar functional groups but different chemical properties.
Uniqueness
2-(2-bromoacetyl)-Benzenesulfonyl fluoride is unique due to the presence of both a bromoacetyl group and a benzenesulfonyl fluoride moiety
Propiedades
Fórmula molecular |
C8H6BrFO3S |
|---|---|
Peso molecular |
281.10 g/mol |
Nombre IUPAC |
2-(2-bromoacetyl)benzenesulfonyl fluoride |
InChI |
InChI=1S/C8H6BrFO3S/c9-5-7(11)6-3-1-2-4-8(6)14(10,12)13/h1-4H,5H2 |
Clave InChI |
PPFFOIZDQXTZNG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)CBr)S(=O)(=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


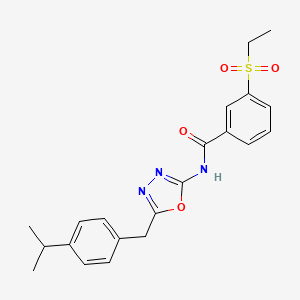
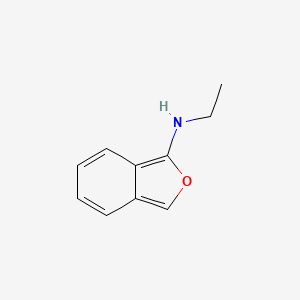
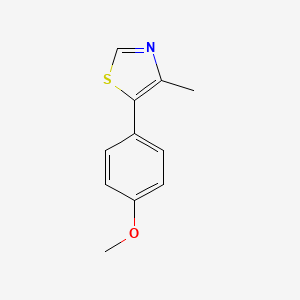
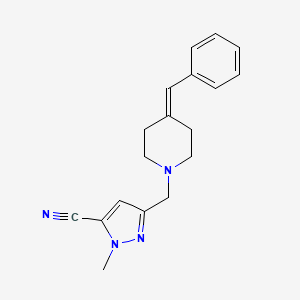
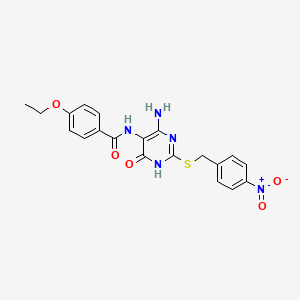
![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-naphthamide](/img/structure/B14126645.png)
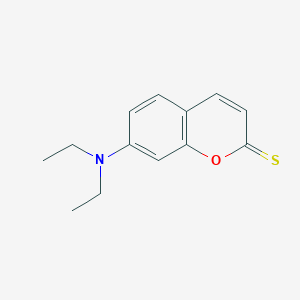

![3-[2-(cyclohexen-1-yl)ethyl]-N-[(2-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B14126668.png)
![2'-Methylspiro[cyclohexane-1,1'-isoindolin]-3'-one](/img/structure/B14126689.png)
